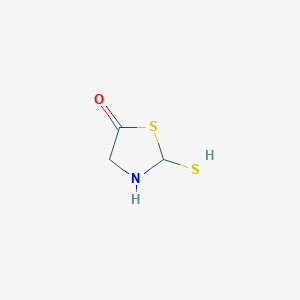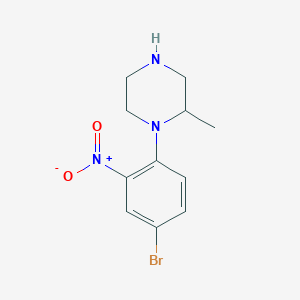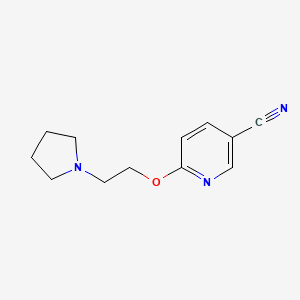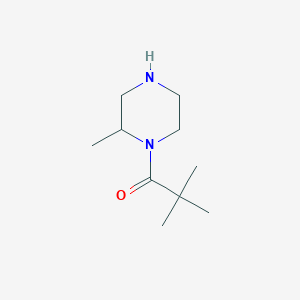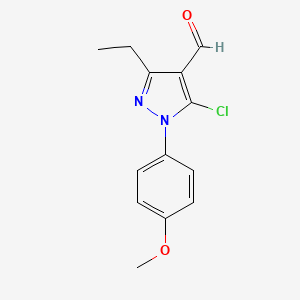
5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, or 5-CEPMPC for short, is an organic compound that is widely used in a variety of scientific research applications. It is a versatile compound with a wide range of potential uses in the laboratory, from synthesis reactions to biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis and Characterization
The compound 5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has been utilized in various synthetic pathways to create diverse chemical structures. For example, it has been used in the synthesis of reduced 3,4'-bipyrazoles from simple pyrazole precursors, involving a series of reactions leading to the formation of chalcones and their cyclocondensation with hydrazine. These synthesized compounds have potential applications in material science and pharmaceutical research due to their unique structural features (Cuartas et al., 2017).
Molecular Structures and Supramolecular Assembly
Research has also focused on understanding the molecular structures and supramolecular assembly of derivatives of this compound. The crystal structures of various derivatives have been elucidated, revealing insights into their charge delocalization, conformation, and hydrogen bonding patterns. These structural insights are crucial for the design of materials with specific properties, such as those required in the development of advanced pharmaceuticals and materials (Cuartas et al., 2017).
Biological Investigations
Derivatives of this compound have been synthesized and characterized for their potential biological activities. For instance, new quinolinyl chalcones containing a pyrazole group were synthesized and showed promising anti-microbial properties. The incorporation of the pyrazole moiety, derived from the parent compound, into chalcones may enhance their bioactivity, making them potential candidates for antimicrobial agents (Prasath et al., 2015).
Propriétés
IUPAC Name |
5-chloro-3-ethyl-1-(4-methoxyphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-12-11(8-17)13(14)16(15-12)9-4-6-10(18-2)7-5-9/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQCRDWMZSDNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

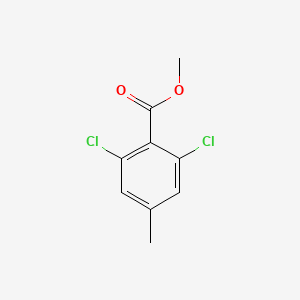
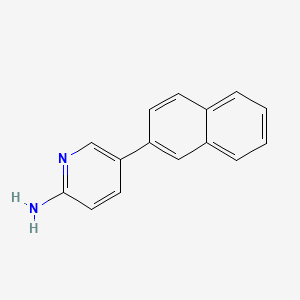
![3-Methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6328992.png)


![2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6329014.png)
